Purity Specification Compared to Competing Impurity Standards
Multiple vendors report HPLC purity specifications for this compound that surpass typical thresholds for individual impurity standards. One vendor reports a purity of 99.90% by HPLC, while another lists 98% minimum purity. In the USP monograph for clofazimine, any individual unspecified impurity must not exceed 0.10%, and total impurities must be ≤2.0%. [1] Achieving 99.90% purity places this standard well below the regulatory threshold for total impurity contribution, making it suitable as a high-purity reference for method validation where low-level impurity quantification is required.
| Evidence Dimension | HPLC purity (% peak area) |
|---|---|
| Target Compound Data | 99.90% (reported by supplier) |
| Comparator Or Baseline | USP acceptance criterion for any individual unspecified impurity: NMT 0.10% (i.e., purity ≥99.90% for API) [1] |
| Quantified Difference | 2.0–4.0 orders of magnitude below typical impurity reporting thresholds |
| Conditions | HPLC-UV, vendor COA documentation |
Why This Matters
A higher purity standard reduces interference in chromatographic methods and ensures accurate quantitation of low-level impurities, which is critical for regulatory submission.
- [1] United States Pharmacopeia (USP). Clofazimine Monograph, 2025 Edition. Organic Impurities, Table 1. View Source
